4-(4-Phenylpyrazolidin-3-yl)morpholine
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Overview
Description
4-(4-Phenylpyrazolidin-3-yl)morpholine is a heterocyclic compound that features both a morpholine ring and a pyrazolidine ring with a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylpyrazolidin-3-yl)morpholine typically involves the reaction of a phenyl-substituted pyrazolidine with morpholine. One common method includes the use of a platinum or palladium catalyst under hydrogenation conditions . The reaction is carried out at a pressure of 1 MPa or less, ensuring high yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenylpyrazolidin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The phenyl group can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogen atoms or other functional groups onto the phenyl ring.
Scientific Research Applications
4-(4-Phenylpyrazolidin-3-yl)morpholine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Phenylpyrazolidin-3-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit acetylcholinesterase, leading to altered nerve impulse transmission . The compound’s effects are mediated through its binding to the active site of the enzyme, preventing the breakdown of acetylcholine.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-yl)morpholine: Similar in structure but with a piperidine ring instead of a pyrazolidine ring.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another pyrazoline derivative with different substituents.
Uniqueness
4-(4-Phenylpyrazolidin-3-yl)morpholine is unique due to its combination of a morpholine ring and a phenyl-substituted pyrazolidine ring. This structure imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
Molecular Formula |
C13H19N3O |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-(4-phenylpyrazolidin-3-yl)morpholine |
InChI |
InChI=1S/C13H19N3O/c1-2-4-11(5-3-1)12-10-14-15-13(12)16-6-8-17-9-7-16/h1-5,12-15H,6-10H2 |
InChI Key |
OBGHJXWMFAMLMR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2C(CNN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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